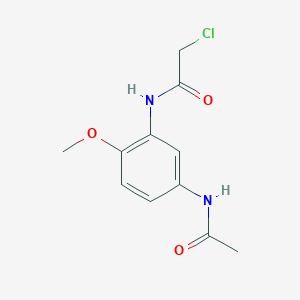

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-7(15)13-8-3-4-10(17-2)9(5-8)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMHBSLZFPHMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves the reaction of 5-acetamido-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the α-position of the acetamide moiety is highly susceptible to nucleophilic substitution. This reactivity is leveraged to synthesize derivatives with modified biological or physicochemical properties.

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions, yielding primary amines or carboxylic acids.

Oxidation and Reduction

The compound’s acetamido and methoxy groups influence its redox behavior.

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions due to its electron-deficient aromatic ring.

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes informs its reactivity in biological systems:

Key Structural Insights from Crystallography

-

Planarity : The methoxyphenyl ring adopts a near-planar conformation, facilitating π-π stacking in solid-state structures.

-

Torsional Angles : The acetamido group is twisted 28° from the phenyl ring, sterically shielding the chloro group from nucleophilic attack.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex chemical entities, enabling the development of novel materials and pharmaceuticals.

Biology

- Enzyme Inhibition Studies : Research has focused on its interactions with biological macromolecules, particularly its potential to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications .

Medicine

- Therapeutic Properties : Investigations into its antimicrobial and anti-inflammatory properties have shown promising results, suggesting potential uses in treating various diseases.

Industry

- Specialty Chemicals Development : The compound is utilized in the formulation of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CN) enhance electrophilicity of the chloroacetamide moiety, favoring nucleophilic reactions .

- Methoxy Groups improve solubility in polar solvents (e.g., DMF, ethanol) due to hydrogen bonding .

Physicochemical Properties

Comparative analysis of molecular weight, solubility, and stability:

Key Observations :

Anticancer Activity

- 2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-thiadiazol-2-yl}acetamide (7d) : Demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in vitro .

- Thiazole-Acetamide Derivatives (): Compounds 3e, 3f, and 3g showed activity against A549 lung carcinoma cells, likely due to thiazole-mediated DNA intercalation .

Herbicidal Activity

Key Observations :

Biological Activity

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide is a synthetic compound with significant biological activity, primarily explored for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological interactions, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 256.685 g/mol. Its structure features a chloro group and an acetamido group attached to a methoxy-substituted phenyl ring, enhancing its reactivity and solubility in biological systems .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. The presence of the methoxy group is believed to enhance its bioavailability and interaction with biological targets. Studies have shown that derivatives of this compound can serve as effective non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering better activity with fewer side effects compared to traditional NSAIDs .

Interaction with Biological Macromolecules

Interaction studies have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may influence its pharmacological properties, enhancing its efficacy as a drug candidate. Ongoing studies are focused on elucidating the binding affinity to specific receptors or enzymes .

Synthesis Methods

Several synthesis methods have been reported for this compound:

- Method 1 : Synthesis from substituted phenols and chloroacetic acid using acetone and anhydrous potassium carbonate.

- Method 2 : Modification of existing acetamide derivatives to enhance biological activity through structural optimization.

These methods aim to create derivatives with improved pharmacological profiles, particularly targeting antimicrobial and anti-inflammatory activities .

In Silico Studies

In silico studies have indicated that derivatives of this compound possess better bioavailability and binding affinity with COX-2 receptors compared to other compounds. This suggests potential applications in pain management and inflammation reduction.

Anticancer Activity

Recent research has explored the anticancer potential of compounds similar to this compound. For instance, compounds designed based on similar structural motifs showed promising results against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung). The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their key features and biological activities:

| Compound Name | Similarity | Key Features |

|---|---|---|

| N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide | 0.84 | Contains amino and ether functionalities |

| N-(5-Chloro-2-methoxyphenyl)acetamide | 0.81 | Lacks acetamido group; simpler structure |

| 2-((3-Amino-4-methoxyphenyl)amino)ethanol | 0.78 | Contains amino groups; potential for hydrogen bonding |

| N-(2-Amino-4-methoxyphenyl)acetamide | 0.77 | Similar aromatic structure; different substituents |

| N,N'-(Oxybis(4,1-phenylene))diacetamide | 0.77 | More complex structure; different functional groups |

The unique combination of chloro and acetamido functionalities in this compound may confer distinct biological activities compared to these similar compounds .

Q & A

Q. What are the optimized synthetic protocols for 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. Aromatic amines (e.g., 5-acetamido-2-methoxyaniline) are reacted with chloroacetyl chloride (1.5 molar equivalents) in chloroform under cold conditions (0–5°C) to prevent side reactions. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, the mixture is quenched with ice water, and the product is extracted, dried, and recrystallized. Yield improvements involve controlling stoichiometry, maintaining low temperatures, and using anhydrous solvents. For coupling reactions (e.g., introducing thiazolidinedione rings), DMF with K₂CO₃ (1.5 eq) facilitates nucleophilic displacement at room temperature .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetamido carbonyl at δ 168–170 ppm).

- IR : Key peaks include C=O (amide I band, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond lengths.

- TLC : Ethyl acetate/hexane (3:7) with UV visualization monitors reaction progress.

Cross-validation with HRMS ensures molecular weight accuracy .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by dropwise addition to ice-cold water to precipitate the product. For recrystallization, optimize solvent pairs (e.g., ethanol/water or acetonitrile/chloroform). Column chromatography (silica gel, gradient elution) resolves impurities, with mobile phase adjusted based on polarity (e.g., 5–10% methanol in dichloromethane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential (MESP) and HOMO-LUMO gaps, identifying nucleophilic/electrophilic sites.

- Reaction Path Search : Apply methods like Nudged Elastic Band (NEB) to simulate intermediates and transition states.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF or chloroform) on reaction kinetics.

Tools like Gaussian, ORCA, or CP2K integrate these approaches, with results validated experimentally .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing splitting.

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity.

- Isotopic Labeling : Use deuterated analogs to isolate vibrational modes in IR.

- Crystallography : Resolve ambiguities by comparing experimental and computed XRD patterns. Contradictions may arise from polymorphism or solvent adducts, requiring multi-technique validation .

Q. How to design derivatives of this compound for targeted biological activity (e.g., hypoglycemic or antiviral effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity. Replace the methoxy group with thiazolidinedione to improve hypoglycemic activity.

- Docking Studies : Use AutoDock Vina to screen derivatives against targets like PPAR-γ or SARS-CoV-2 Mpro. Prioritize compounds with ΔG < -8 kcal/mol.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines (e.g., HepG2 for hypoglycemic activity) .

Q. What experimental and computational approaches scale up synthesis while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Optimize residence time and temperature in microreactors to enhance mixing and heat transfer.

- DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., solvent ratio, catalyst loading).

- Reactor Design : Implement continuous stirred-tank reactors (CSTRs) with in-line IR monitoring for real-time adjustments. Computational fluid dynamics (CFD) models predict mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.